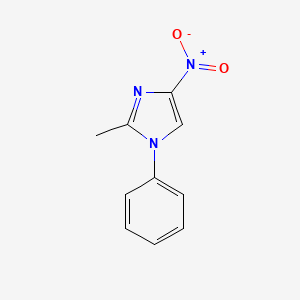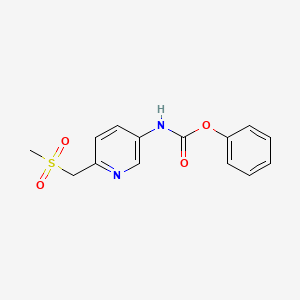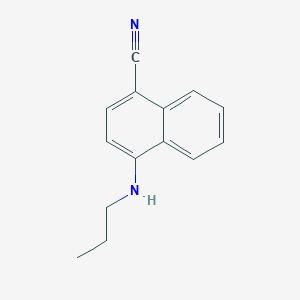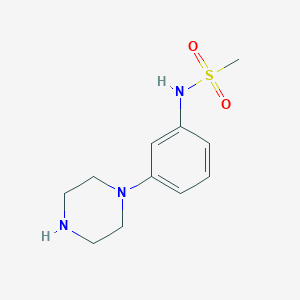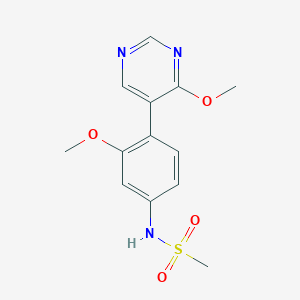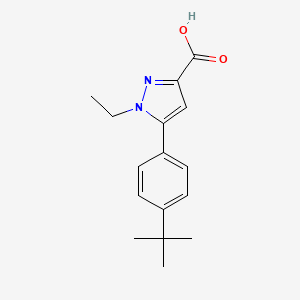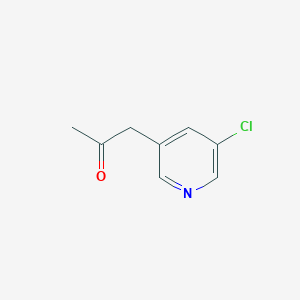
4-(4-butylbenzoyl)oxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butylbenzoyl)oxybenzoic Acid is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of a butyl group attached to a benzoyloxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylbenzoyl)oxybenzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling point solvents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under reflux conditions to maintain a constant temperature and facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-(4-butylbenzoyl)oxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-butylbenzoyl)oxybenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-butylbenzoyl)oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: A precursor in the synthesis of 4-(4-butylbenzoyl)oxybenzoic Acid.
4-butylbenzoic acid: Shares the butyl group but lacks the ester linkage.
4-(4-fluorobenzoyl)oxybenzoic acid: Similar structure with a fluorine substituent instead of a butyl group
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(4-butylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-3-4-13-5-7-15(8-6-13)18(21)22-16-11-9-14(10-12-16)17(19)20/h5-12H,2-4H2,1H3,(H,19,20) |
InChI Key |
LCIXQYXJMFSXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
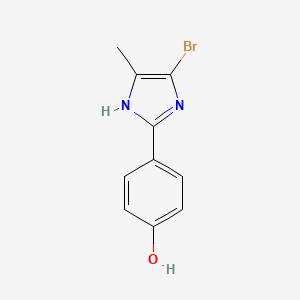
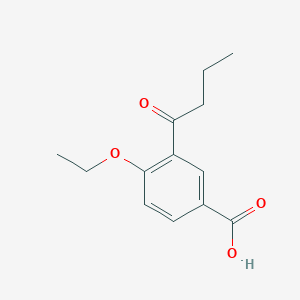
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
